Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate is a chemical compound with the molecular formula C₉H₁₃KN₂O₂S. It is a potassium salt of a thiazole derivative, which is known for its diverse applications in various fields of science and industry. The compound is characterized by its unique structure, which includes a thiazole ring and a butylamino group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate typically involves the reaction of 2-(butylamino)-1,3-thiazole-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
2-(butylamino)-1,3-thiazole-4-carboxylic acid+KOH→Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The butylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and butylamino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
- Potassium 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate
- Potassium 2-[2-(ethylamino)-1,3-thiazol-4-yl]acetate
- Potassium 2-[2-(propylamino)-1,3-thiazol-4-yl]acetate
Comparison: Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate is unique due to its butylamino group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl analogs. The longer butyl chain may enhance the compound’s lipophilicity, potentially improving its membrane permeability and biological activity. Additionally, the specific substitution pattern on the thiazole ring can influence the compound’s reactivity and interaction with molecular targets .
Properties
IUPAC Name |
potassium;2-[2-(butylamino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.K/c1-2-3-4-10-9-11-7(6-14-9)5-8(12)13;/h6H,2-5H2,1H3,(H,10,11)(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSJLFPVJLGSSG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=CS1)CC(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13KN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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